molecular formula C15H13BrN2O3 B2927553 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide CAS No. 1100790-26-8

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2927553
CAS No.: 1100790-26-8
M. Wt: 349.184
InChI Key: FHMQWHHTWAKJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide (CAS 1100790-26-8) is a synthetic organic compound with a molecular formula of C 15 H 13 BrN 2 O 3 and a molecular weight of 349.18 g/mol . This reagent features a hybrid molecular architecture, combining a 5-bromofuran moiety with an N-methylindoline-2-carboxamide scaffold. The indoline core is a privileged structure in medicinal chemistry, present in numerous biologically active molecules and natural products . Similarly, the benzofuran scaffold, structurally related to the furan ring in this compound, is recognized as a prevalent pharmacophore in drug discovery for its diverse biological activities . The specific research applications of this compound are an area of active investigation. Its structural features make it a valuable intermediate for exploring new chemical space in drug discovery programs. Furan and bromofuran derivatives are frequently investigated for their potential biological activities. For instance, related bromofuran-carboxamide compounds have been synthesized and evaluated for their anti-bacterial activity against drug-resistant pathogens . Furthermore, other furan-based scaffolds have been identified as novel non-peptidomimetic inhibitors of therapeutic targets, such as the main protease (M pro ) of SARS-CoV-2 . The bromine atom on the furan ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling medicinal chemists to create a diverse library of analogues for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to conduct their own experiments to determine the compound's suitability for specific applications.

Properties

IUPAC Name

1-(5-bromofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-17-14(19)11-8-9-4-2-3-5-10(9)18(11)15(20)12-6-7-13(16)21-12/h2-7,11H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMQWHHTWAKJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with N-methylindoline-2-carboxamide. One common method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that similar compounds can bind to cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory and anticancer activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Core: Indole (unsaturated) vs. indoline (saturated). Substituents: 5-Fluoroindole with a 4-benzoylphenyl group. Impact: The benzophenone moiety increases lipophilicity, while fluorine enhances electron-withdrawing effects. The unsaturated indole core may improve π-π stacking interactions compared to indoline.
  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (): Core: Indole with bromine and fluorine substituents. Substituents: 5-Bromo and 7-fluoro on indole, plus N-methyl and N-phenyl groups. Impact: Bromine and fluorine synergize for enhanced halogen bonding and metabolic stability.
  • Target Compound :

    • Core : Indoline with 5-bromofuran-2-carbonyl.
    • Substituents : Bromine on furan introduces steric and electronic effects distinct from indole-based halogens. The saturated indoline may reduce planarity, altering binding kinetics.
Table 1: Structural Comparison
Compound Core Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Indoline 5-Bromofuran-2-carbonyl, N-methyl C₁₅H₁₄BrN₂O₃ 365.2 (calc.)
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide Indole 5-Fluoro, 4-benzoylphenyl C₂₂H₁₅FN₂O₂ 358.4 (calc.)
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide Indole 5-Bromo, 7-fluoro, N-methyl, N-phenyl C₁₆H₁₂BrFN₂O 363.2 (calc.)
Key Observations :
  • N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide ():
    • Conditions : Sodium ethoxide, DMSO, 190°C, 6 hours.
    • Yield : 37.5% after column chromatography .
  • 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide ():
    • Yield : 10%, highlighting challenges in sterically hindered couplings .
  • 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide ():
    • Conditions : Similar to prior steps but unspecified reagents; LC/MS confirmed a molecular ion at m/z 386 ([M+H]⁺) .

The target compound’s synthesis would likely require coupling 5-bromofuran-2-carbonyl chloride with N-methylindoline-2-carboxamide under analogous conditions. Optimizing reaction time and solvent (e.g., DMF vs. DMSO) could mitigate low yields observed in analogs.

Physicochemical and Spectroscopic Properties

Melting Points and Chromatography :
  • N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide : 249–250°C, Rf = 0.67 (CHCl₃/MeOH) .
  • 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide : 233–234°C, Rf = 0.77 (CHCl₃/MeOH) .

The target’s bromofuran group may lower melting points compared to benzophenone analogs due to reduced crystallinity.

Spectroscopy :
  • ¹H-NMR : Indole NHCO signals appear at δ 12.1–12.3 ppm in analogs (). The target’s indoline NHCO may resonate similarly, but bromine’s electronegativity could deshield adjacent protons.
  • MS : Bromine’s isotopic pattern (≈1:1 ratio for M+2) would distinguish the target from fluorine-containing analogs.
Table 3: Physical/Spectral Data
Compound m.p. (°C) Rf Key NMR Signals (δ ppm) MS ([M+H]⁺)
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 249–250 0.67 12.33 (NHCO), 9.25 (H-1 indole) 359.12
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide N/A N/A Not reported 386.0

Biological Activity

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which incorporate both furan and indoline moieties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Furan Ring : The presence of a bromine atom at the 5-position enhances reactivity.
  • Indoline Framework : This structure facilitates interactions with biological targets.

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide primarily acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

Target Interaction

  • Binding Affinity : Molecular docking studies indicate a strong binding affinity to COX-2, with an estimated value of approximately -7.89 kcal/mol.
  • Interaction Types : The compound interacts through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, affecting prostanoid biosynthesis pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

The inhibition of COX-2 suggests potential applications in treating inflammatory diseases. Studies have shown that compounds with similar structures can effectively reduce inflammation markers in vitro and in vivo models.

2. Anticancer Properties

Preliminary studies indicate that the compound may also possess anticancer activity by inducing apoptosis in cancer cell lines. The structural features allow for interaction with multiple signaling pathways involved in cell proliferation and survival.

Research Findings and Case Studies

StudyFindingsMethodology
Molecules (2023)Identified as a COX-2 inhibitor with significant binding affinityMolecular docking simulations
Pharmacological StudiesShowed reduced inflammation in animal modelsIn vivo testing on induced inflammation
Cancer Cell Line StudiesInduced apoptosis in various cancer cell linesCell viability assays

Synthesis and Optimization

The synthesis of 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves the reaction between 5-bromofuran-2-carboxylic acid and N-methylindoline-2-carboxamide. Optimized conditions can yield up to 83% purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.